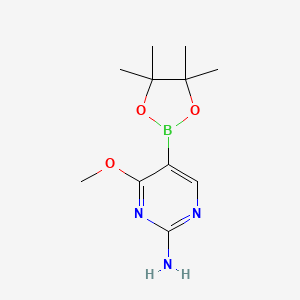![molecular formula C9H9FN4O B1532829 3-(2-氨基乙基)-6-氟苯并[d][1,2,3]三嗪-4(3H)-酮 CAS No. 1955540-72-3](/img/structure/B1532829.png)
3-(2-氨基乙基)-6-氟苯并[d][1,2,3]三嗪-4(3H)-酮
描述
The compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” belongs to the class of organic compounds known as triazines. Triazines are a group of nitrogen-containing heterocyclic compounds that have been studied for various properties .
Molecular Structure Analysis
Triazines have a six-membered ring structure with three nitrogen atoms and three carbon atoms. The specific compound “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would have additional functional groups attached to this ring, including a 2-aminoethyl group and a fluorine atom .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions and additions . The specific reactivity of “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the nature of its functional groups.科学研究应用
抗过敏药物合成
该化合物在抗过敏药物的合成中显示出前景。组胺是一种生物活性物质,在过敏性疾病中起着至关重要的作用,其受体,特别是H1,是抗过敏药物的目标。 3-(2-氨基乙基)-6-氟苯并[d][1,2,3]三嗪-4(3H)-酮的结构表明其具有作为H1受体拮抗剂的潜力,这可能有利于治疗过敏 .
抗糖尿病药物开发
苯并[d][1,2,3]三嗪-4(3H)-酮骨架与已显示出显着α-葡萄糖苷酶抑制活性的化合物相关。 这对抗糖尿病药物开发至关重要,因为α-葡萄糖苷酶抑制剂有助于控制2型糖尿病患者的血糖水平 .
抗癌研究
已对具有苯并[d][1,2,3]三嗪-4(3H)-酮部分的化合物进行了抗癌特性的评估。 它们对各种癌细胞系(包括人肺癌(A549)和乳腺癌(MCF-7))表现出强大的活性,表明3-(2-氨基乙基)-6-氟苯并[d][1,2,3]三嗪-4(3H)-酮可能是抗癌研究中一个有价值的先导化合物 .
抗氧化特性
苯并[d][1,2,3]三嗪-4(3H)-酮衍生物的抗氧化潜力已得到证实。抗氧化剂在保护细胞免受氧化应激方面起着至关重要的作用,氧化应激与多种疾病有关。 因此,该化合物可能有助于开发新的抗氧化剂疗法 .
抗菌应用
已探索苯并[d][1,2,3]三嗪-4(3H)-酮的结构类别以用于抗菌特性。 鉴于对抗生素耐药性的日益关注,3-(2-氨基乙基)-6-氟苯并[d][1,2,3]三嗪-4(3H)-酮等新化合物为开发新型抗菌剂带来了希望 .
神经药理学
由于与已知神经递质类似物的结构相似性,该化合物可能在神经药理学中应用,特别是在调节G蛋白偶联受体(GPCR)方面,GPCR是各种神经药物的目标 .
酶抑制研究
作用机制
Target of Action
The primary targets of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are histamine H1 receptors and cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in various physiological functions. Histamine H1 receptors are involved in allergic reactions , while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine .
Mode of Action
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one interacts with its targets by acting as an antagonist to histamine H1 receptors and an inhibitor to AChE and BuChE . As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound involved in allergic reactions . As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its levels in the brain .
Biochemical Pathways
The action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one affects several biochemical pathways. By blocking histamine H1 receptors, it interferes with the histamine-mediated allergic response pathway . By inhibiting AChE and BuChE, it impacts the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The antagonistic action of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on histamine H1 receptors can help alleviate symptoms of allergic reactions . Its inhibitory effect on AChE and BuChE can potentially enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
未来方向
The future directions for research on “3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one” would depend on the results of initial studies on its properties and potential applications. Given the wide range of uses for triazine derivatives, there could be many possible directions for future research .
生化分析
Biochemical Properties
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological functions . The interaction between 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one and the H1 receptor leads to the activation of phosphatidase C through G proteins, promoting an increase in Ca2+ concentration and resulting in vasodilation and increased capillary permeability .
Cellular Effects
The effects of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the H1 receptor by 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one leads to increased intracellular Ca2+ levels, which can affect various downstream signaling pathways . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways involving G proteins and phosphatidase C . This activation results in increased intracellular Ca2+ levels, which can further modulate various cellular processes. Additionally,
属性
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNLWVOFGKGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)


![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)
![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)


![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
